13-Fold Superior Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma (A549-R) vs. Gallium Acetylacetonate Baseline
Compound 7919469 (941965-25-9) exhibited a 13-fold increase in anti-proliferative potency against gallium-resistant human lung adenocarcinoma A549 cells (R-cells) compared to the standard-of-reference gallium acetylacetonate (GaAcAc) [1]. In the same assay, the co-lead compound 5476423 (a pyrazole-based scaffold, not a tetrazolyl-urea) showed an 80-fold increase, positioning 7919469 as the preferred tetrazolyl-urea chemotype lead with a distinct selectivity and resistance-reversal profile [1].
| Evidence Dimension | Anti-proliferative potency fold-increase vs. GaAcAc in gallium-resistant A549 R-cells |
|---|---|
| Target Compound Data | 13-fold increased potency vs. GaAcAc (compound 7919469 = 941965-25-9) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); co-lead compound 5476423 exhibited 80-fold increase |
| Quantified Difference | 13-fold potency advantage over GaAcAc; 6.2-fold lower fold-increase than co-lead 5476423, indicating chemotype-dependent differentiation |
| Conditions | Gallium-resistant human lung adenocarcinoma A549 cells (R-cells); anti-proliferative assay; AXL kinase virtual screening-derived compound series |
Why This Matters
For researchers procuring compounds for gallium-resistant lung cancer models, this data provides a reproducible, quantifiable potency benchmark (13-fold vs. GaAcAc) that allows direct go/no-go decisions when comparing tetrazolyl-urea leads against alternative chemotypes like pyrazoles (5476423) or unvalidated analogs.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi: 10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
